L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine
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Overview
Description
L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine is a peptide compound composed of six amino acids: L-cysteine, L-cysteine, L-proline, L-histidine, L-alanine, and glycine. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The thiol groups in L-cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Scientific Research Applications
L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in drug development and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The presence of L-cysteine residues allows for the formation of disulfide bonds, which can influence the peptide’s structure and function.
Comparison with Similar Compounds
Similar Compounds
L-cysteinylglycine: A dipeptide consisting of L-cysteine and glycine, involved in glutathione metabolism.
L-cysteinyl-L-prolyl-L-histidyl-L-cysteine: A tetrapeptide with similar amino acid composition but shorter sequence.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-prolyl-L-histidyl-L-alanylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties and potential applications. The presence of multiple L-cysteine residues allows for versatile chemical modifications and interactions.
Properties
CAS No. |
857255-13-1 |
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Molecular Formula |
C22H34N8O7S2 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H34N8O7S2/c1-11(18(33)25-7-17(31)32)27-20(35)14(5-12-6-24-10-26-12)28-21(36)16-3-2-4-30(16)22(37)15(9-39)29-19(34)13(23)8-38/h6,10-11,13-16,38-39H,2-5,7-9,23H2,1H3,(H,24,26)(H,25,33)(H,27,35)(H,28,36)(H,29,34)(H,31,32)/t11-,13-,14-,15-,16-/m0/s1 |
InChI Key |
YQRPTNLUOTVMIO-YDMUCJKGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(CS)NC(=O)C(CS)N |
Origin of Product |
United States |
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